

An In-Depth Toxicological Profile of C.I. Acid Orange 33

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid orange 33*

Cat. No.: *B3029409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **C.I. Acid Orange 33** (C.I. 10385), a dinitrodiphenylamine-derived dye. The document synthesizes findings from key studies on its carcinogenicity, genotoxicity, and acute and sub-chronic toxicity. All quantitative data from these studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal toxicological assays are provided to facilitate study replication and critical evaluation. Furthermore, this guide includes mandatory visualizations of the toxicological mechanism and experimental workflows, rendered using the DOT language for clarity and precision. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

- Chemical Name: 5-[(2,4-Dinitrophenyl)amino]-2-(phenylamino)benzenesulfonic acid, monosodium salt[1]
- Synonyms: C.I. Acid Orange 3, Acid Orange 33, C.I. 10385[1]
- CAS Number: 6373-74-6

- Molecular Formula: C₁₈H₁₃N₄NaO₇S[\[2\]](#)
- Molecular Weight: 452.4 g/mol [\[2\]](#)
- Appearance: Dark orange-brown microcrystals[\[2\]](#)[\[3\]](#)

Toxicological Data

The toxicological evaluation of **C.I. Acid Orange 33** has focused on its potential carcinogenicity, genotoxicity, and systemic toxicity following oral exposure.

Acute and Sub-Chronic Oral Toxicity

Short-term and sub-chronic toxicity studies were conducted by the National Toxicology Program (NTP) to determine dose ranges for long-term carcinogenicity bioassays.[\[1\]](#)

Experimental Protocol: 14-Day and 13-Week Gavage Studies

- Test Species: Fischer 344/N rats and B6C3F1 mice.[\[1\]](#)
- Administration: Gavage in corn oil.[\[1\]](#)
- 14-Day Study Doses:
 - Rats: 0, 94, 187, 375, 750, or 1500 mg/kg body weight.[\[1\]](#)
 - Mice: 0, 62, 125, 250, 500, or 1000 mg/kg body weight.[\[1\]](#)
- 13-Week Study Doses:
 - Rats: 0, 94, 187, 375, 750, or 1500 mg/kg body weight.
 - Mice: 0, 31, 2,000 mg/kg body weight.
- Observations: Animals were observed for signs of toxicity, and body weights were recorded. At the end of the study, a necropsy was performed.[\[1\]](#)

Data Summary:

Table 1: Summary of 14-Day and 13-Week Oral Toxicity Studies of **C.I. Acid Orange 33**

Study Duration	Species	Sex	Dose Levels (mg/kg)	Key Findings	Reference
14-Day	Rat (F344/N)	M, F	0, 94, 187, 375, 750, 1500	No compound-related deaths or adverse effects observed.	[1]
14-Day	Mouse (B6C3F1)	M, F	0, 62, 125, 250, 500, 1000	No compound-related deaths or adverse effects observed.	[1]
13-Week	Rat (F344/N)	M, F	0, 94, 187, 375, 750, 1500	Kidney lesions (degeneration and necrosis of proximal convoluted tubules). 5/10 high-dose females died.	[1]
13-Week	Mouse (B6C3F1)	M, F	0, 31, 2000	Kidney lesions. Body weights of high-dose group were 11-12% lower than controls.	[1]

Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and mice via gavage.

Experimental Protocol: 2-Year Carcinogenesis Bioassay

- Test Species: Fischer 344/N rats and B6C3F1 mice (50 animals per sex per group).
- Administration: Gavage in corn oil, 5 days per week for 103 weeks.
- Dose Levels:
 - Male Rats: 0, 375, or 750 mg/kg.
 - Female Rats: 0, 375, or 750 mg/kg.
 - Male Mice: 0, 125, or 250 mg/kg.
 - Female Mice: 0, 250, or 500 mg/kg.
- Observations: Survival, body weight, and the incidence of neoplastic and non-neoplastic lesions were recorded.

Data Summary:

Table 2: Survival and Body Weight in 2-Year Gavage Study of **C.I. Acid Orange 33**

Species	Sex	Dose (mg/kg)	Mean Body Weight Change	Survival Rate	Reference
Rat	Male	375	Comparable to control	Not specified	
Rat	Male	750	>10% lower than control after week 52	Marked reduction	[1]
Rat	Female	375	Comparable to control	Not specified	
Rat	Female	750	>10% lower than control after week 70	Reduced	[1]
Mouse	Male	125, 250	Not specified	Not specified	
Mouse	Female	250, 500	Not specified	Not specified	

Table 3: Incidence of Renal Tumors in Female F344/N Rats in a 2-Year Gavage Study of C.I. Acid Orange 33

Dose Group (mg/kg)	Incidence of Transitional Cell Carcinoma of the Kidney	Reference
0 (Control)	0/50	[1] [4]
375 (Low Dose)	0/50	[4]
750 (High Dose)	6/50	[1] [4]

Conclusion: There was clear evidence of carcinogenic activity in female F344/N rats, as shown by an increased incidence of transitional cell carcinomas of the kidney at the high dose.[\[1\]](#) There was no evidence of carcinogenic activity in male rats or in male and female mice.[\[1\]](#) The International Agency for Research on Cancer (IARC) has classified C.I. Acid Orange 3 as not classifiable as to its carcinogenicity to humans (Group 3).[\[3\]](#)

Genotoxicity

C.I. Acid Orange 33 has been evaluated for its mutagenic potential in bacterial reverse mutation assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

- Test System: *Salmonella typhimurium* strains TA97, TA98, TA100, and TA1535.[\[5\]](#)
- Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[\[5\]](#)
- Procedure: The tester strains were exposed to various concentrations of **C.I. Acid Orange 33** on histidine-deficient media. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.[\[6\]](#) An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[\[6\]](#)

Data Summary:

Table 4: Summary of Ames Test Results for **C.I. Acid Orange 33**

Strain	Metabolic Activation	Result	Reference
TA97	With and Without	Positive	[5]
TA98	With and Without	Positive	[5]
TA100	With and Without	Positive	[5]
TA1535	With and Without	Negative	[5]

Conclusion: **C.I. Acid Orange 33** was found to be mutagenic in *S. typhimurium* strains TA97, TA98, and TA100, both with and without metabolic activation.[\[5\]](#)

Experimental Protocol: In Vitro Micronucleus Assay

While specific results for **C.I. Acid Orange 33** are not detailed in the provided search results, a general protocol for this assay is as follows:

- Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
- Procedure: Cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.^[7] The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.^[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneuploidogenic potential.^[7]

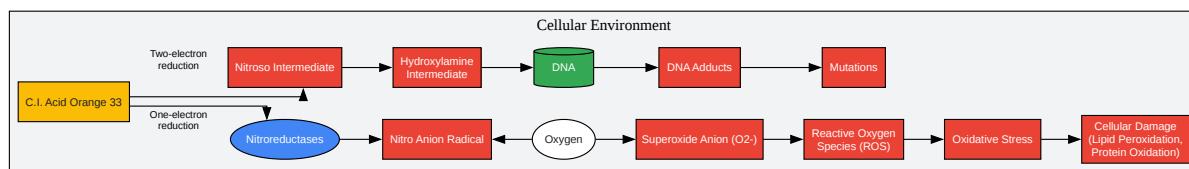
Skin Sensitization

No specific skin sensitization data for **C.I. Acid Orange 33** was found in the provided search results. A general protocol for the murine Local Lymph Node Assay (LLNA), a common method for assessing skin sensitization potential, is described below.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

- Test Species: Mice (e.g., CBA/J strain).
- Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.^[8] During this time, sensitizing substances induce the proliferation of lymphocytes in the draining auricular lymph nodes.^[9] On day 5, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative.^[8] The proliferation of lymphocytes is measured by the incorporation of the label into the DNA of lymph node cells.^[9]
- Endpoint: The Stimulation Index (SI) is calculated as the ratio of lymphocyte proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive response, indicating sensitizing potential.^[9] The EC₃ value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.^[10]

Mechanisms of Toxicity and Signaling Pathways

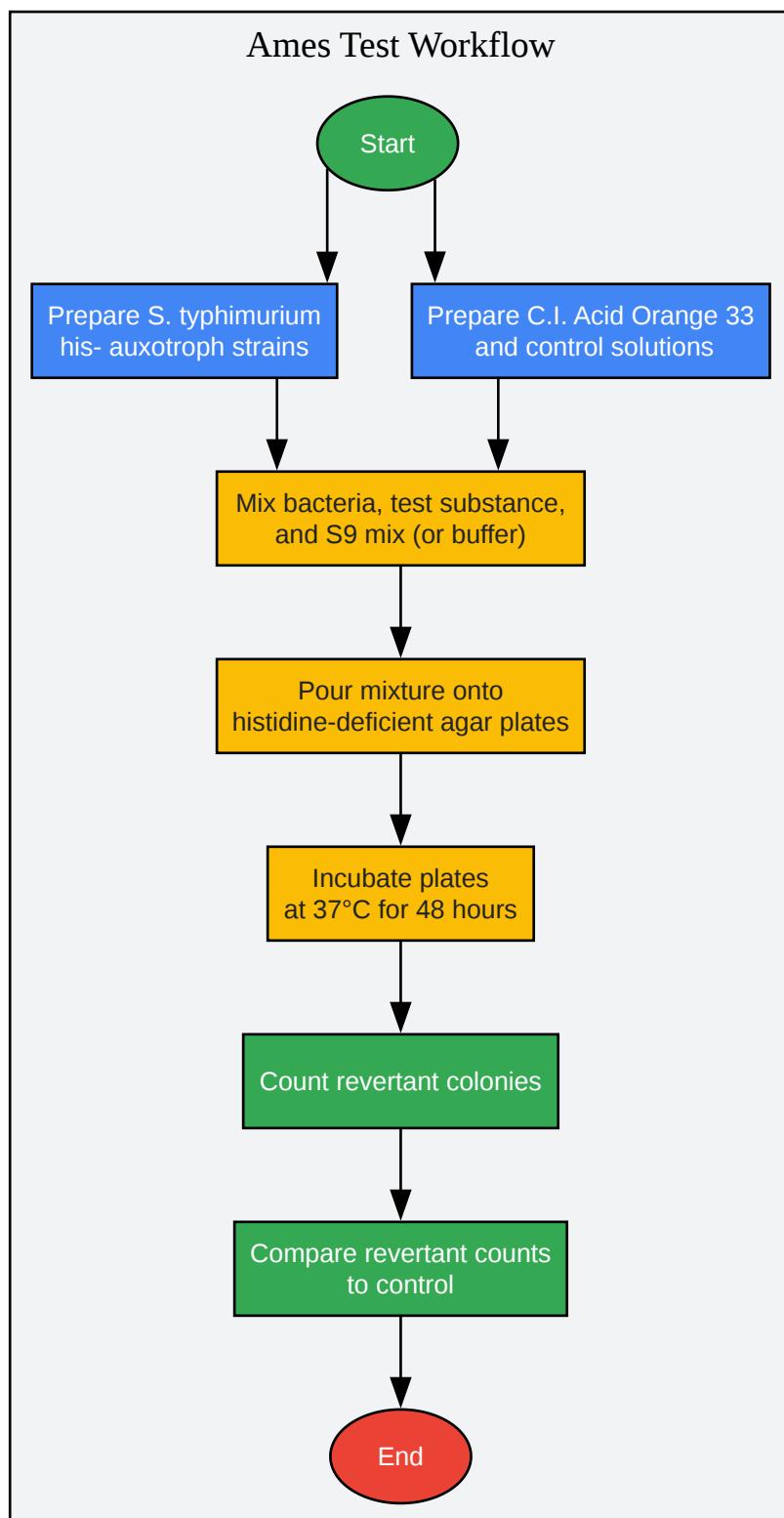

The toxicity of **C.I. Acid Orange 33**, a nitroaromatic compound, is likely linked to the metabolic reduction of its nitro groups. This bioreduction process is a key mechanism of toxicity for many

nitroaromatic compounds.[11][12][13]

Proposed Toxicological Pathway:

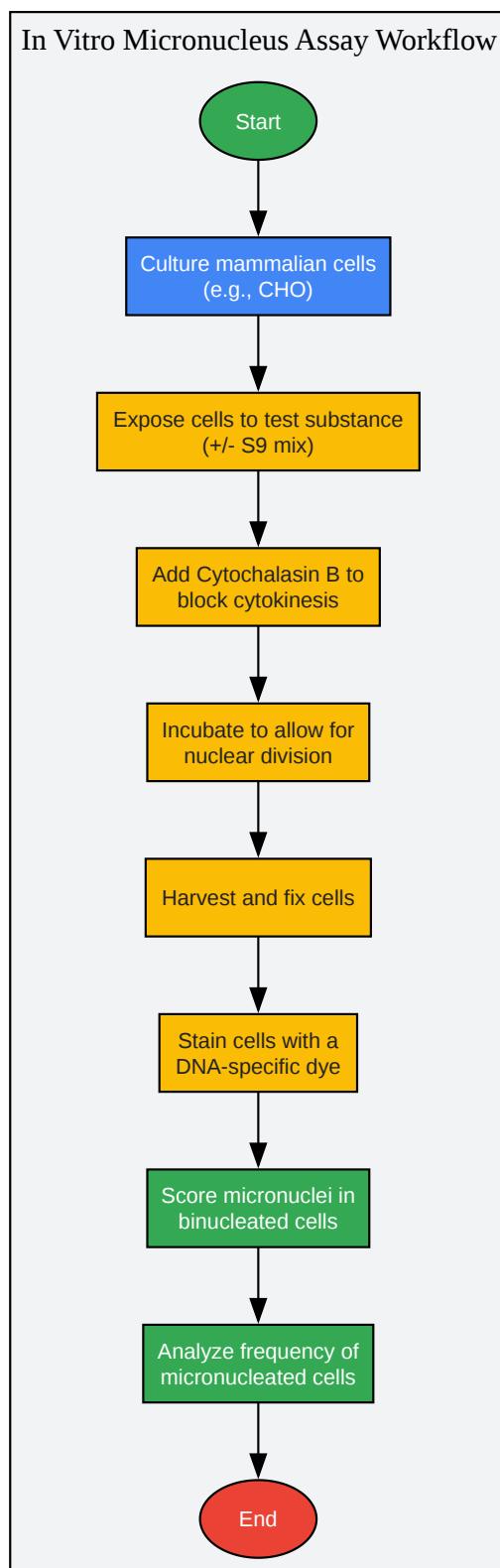
The enzymatic reduction of the nitro groups on the dinitrophenyl moiety can occur via one- or two-electron transfer pathways, catalyzed by nitroreductases.[11] This process generates reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are highly reactive and can covalently bind to cellular macromolecules, including DNA, leading to DNA adducts and mutations.

Furthermore, the one-electron reduction of the nitro group can lead to the formation of a nitro anion radical.[11] In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of a superoxide anion radical. This futile cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.



[Click to download full resolution via product page](#)

Proposed toxicological pathway of **C.I. Acid Orange 33**.


Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays discussed in this guide.

[Click to download full resolution via product page](#)

General workflow for the Ames Test.

[Click to download full resolution via product page](#)

General workflow for the In Vitro Micronucleus Assay.

Conclusion

C.I. Acid Orange 33 has demonstrated clear evidence of carcinogenicity in female rats, specifically targeting the kidney. Its genotoxic potential is evident from positive results in the Ames test, indicating its ability to induce mutations in bacterial systems. The likely mechanism of its toxicity involves the metabolic reduction of its nitro groups, leading to the formation of reactive intermediates that can damage DNA and induce oxidative stress. Further studies, including in vitro micronucleus assays and skin sensitization tests with detailed quantitative data, would provide a more complete toxicological profile of this compound. This information is critical for conducting comprehensive risk assessments and for making informed decisions in the context of drug development and chemical safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. NTP Toxicology and Carcinogenesis Studies of C.I. Acid Orange 3 (CAS No. 6373-74-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinventing the Ames Test as a Quantitative Lab That Connects Classical and Molecular Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Toxicological Profile of C.I. Acid Orange 33]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029409#toxicological-studies-of-c-i-acid-orange-33]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com